
Tubulin inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin inhibitor 7 is a compound that targets tubulin, a protein that plays a critical role in cell division by forming microtubules. Tubulin inhibitors are widely used in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is particularly notable for its high potency and specificity in targeting tubulin, making it a valuable tool in both research and clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This often involves a series of condensation reactions to build the core scaffold of the molecule.
Functionalization: Introduction of various functional groups through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch processing: Large quantities of reactants are combined in a single batch, and the reaction is allowed to proceed to completion.
Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 7 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tubulin inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of tubulin and related proteins.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division and other cellular processes.
Medicine: Utilized in cancer research and therapy to inhibit the proliferation of cancer cells by disrupting microtubule dynamics.
Industry: Applied in the development of new anticancer drugs and other therapeutic agents
Mechanism of Action
Tubulin inhibitor 7 exerts its effects by binding to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine-binding site on tubulin.
Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin and promotes microtubule assembly.
Vinblastine: A tubulin inhibitor that binds to the vinca-binding site on tubulin and prevents microtubule assembly
Uniqueness
Tubulin inhibitor 7 is unique in its high potency and specificity for the colchicine-binding site on tubulin. This specificity allows for more targeted disruption of microtubule dynamics, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C21H14N2O4 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
10-(3-hydroxy-4-methoxybenzoyl)phenoxazine-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O4/c1-26-19-9-7-14(11-17(19)24)21(25)23-15-4-2-3-5-18(15)27-20-10-13(12-22)6-8-16(20)23/h2-11,24H,1H3 |
InChI Key |
IQBCGEKPMZGLBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

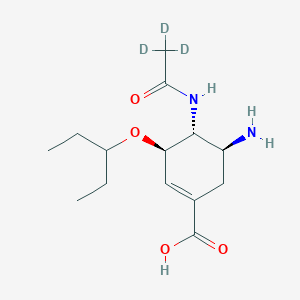
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
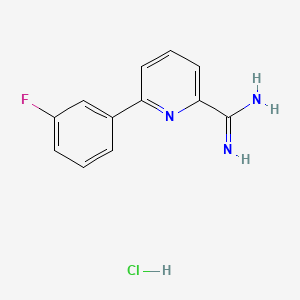
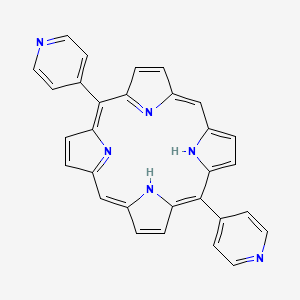
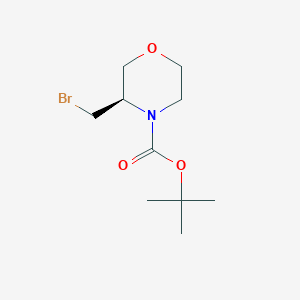
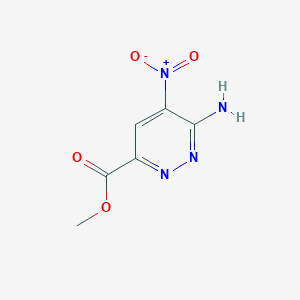
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
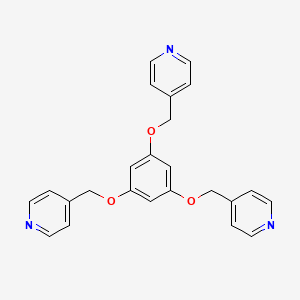

![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
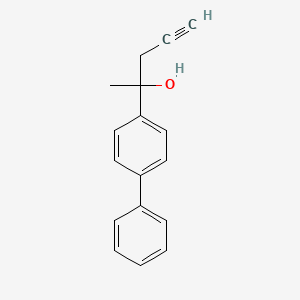
![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
